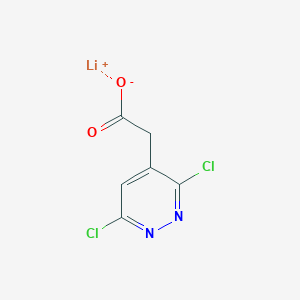

Lithium;2-(3,6-dichloropyridazin-4-yl)acetate

Description

BenchChem offers high-quality Lithium;2-(3,6-dichloropyridazin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;2-(3,6-dichloropyridazin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;2-(3,6-dichloropyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.Li/c7-4-1-3(2-5(11)12)6(8)10-9-4;/h1H,2H2,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZRHOBUPAOZEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(C(=NN=C1Cl)Cl)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid

The following technical guide details the synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid (also referred to as (3,6-dichloro-4-pyridazinyl)acetic acid).

This guide is structured for research and development professionals, prioritizing chemical causality, scalability, and self-validating protocols.

Executive Summary

The 3,6-dichloropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for various pharmacological agents, including p38 MAP kinase inhibitors and herbicides.[1] The introduction of an acetic acid moiety at the C4 position presents a regioselective challenge due to the competing reactivity of the C3/C6 chlorine atoms and the electron-deficient nature of the pyridazine ring.

This guide outlines a high-fidelity synthetic route starting from commercially available maleic hydrazide.[1] The strategy employs a Minisci radical alkylation to install the carbon framework, followed by a lateral metalation-carboxylation sequence to establish the carboxylic acid functionality. This approach minimizes by-product formation common in direct nucleophilic substitution (SNAr) attempts.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target (3) , we disconnect the acetic acid side chain. Direct alkylation of 3,6-dichloropyridazine with haloacetic acids often fails due to poor yields and lack of regiocontrol.[1] Therefore, we utilize 3,6-dichloro-4-methylpyridazine (2) as the pivotal intermediate.[1] The methyl group provides a handle for functionalization via deprotonation (lateral lithiation) or radical halogenation.

Pathway:

-

Chlorination: Maleic hydrazide

3,6-Dichloropyridazine (1) . -

Radical Methylation: (1)

3,6-Dichloro-4-methylpyridazine (2) via Minisci reaction.[1] -

Carboxylation: (2)

Target (3) via Lithiation/CO

Synthetic Workflow Diagram

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine (1)

The foundation of the synthesis.[2][3][4] Purity at this stage is critical to prevent regioisomeric impurities downstream.

-

Reagents: Maleic hydrazide (1.0 eq), Phosphorus oxychloride (POCl

, 5.0 eq). -

Mechanism: Deoxychlorination via chlorophosphonium intermediate.[1]

Protocol:

-

Charge a round-bottom flask with maleic hydrazide (112 g, 1.0 mol).

-

Add POCl

(465 mL, 5.0 mol) cautiously under N -

Heat the slurry to 80°C for 12 hours. The mixture will become homogeneous and turn dark.

-

Workup (Critical): Concentrate the reaction mixture under reduced pressure to remove excess POCl

. -

Pour the viscous residue slowly onto crushed ice/water (2 kg) with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

-

Neutralize to pH 7-8 using 28% NH

OH. -

Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from ethanol or pass through a short silica plug (Hexane/EtOAc 4:1).

Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine (2)

The Minisci reaction is selected here over Grignard addition because it tolerates the reactive chlorine substituents and operates directly on the electron-deficient ring.[1]

-

Reagents: 3,6-Dichloropyridazine (1.0 eq), Silver Nitrate (0.1 eq), Ammonium Persulfate (2.0 eq), Acetic Acid (Solvent/Reagent), H

SO -

Mechanism: Oxidative decarboxylation of acetic acid generates methyl radicals (

CH

Protocol:

-

Dissolve (1) (14.9 g, 100 mmol) in a mixture of water (150 mL) and Acetic Acid (75 mL).

-

Add H

SO -

Add a solution of Ammonium Persulfate (45.6 g, 200 mmol) in water (100 mL) dropwise over 30 minutes.

-

Note: Evolution of CO

gas will be observed.

-

-

Stir at 50°C for an additional 2 hours. Monitor by TLC (the starting material spot will disappear).

-

Workup: Cool to 0°C and neutralize with NH

OH (conc.) to pH 8-9. -

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Purification: Flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Step 3: Synthesis of 2-(3,6-dichloropyridazin-4-yl)acetic acid (3)

This step utilizes the acidity of the C4-methyl protons (pKa ~26) on the electron-deficient ring.[1] Lateral lithiation is superior to radical halogenation/cyanation for lab-scale purity.[1]

-

Reagents: 3,6-Dichloro-4-methylpyridazine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry CO

(excess), THF (anhydrous).[1]

Protocol:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF (50 mL) and cool to -78°C .

-

Lithiation: Add LDA (2.0 M in THF/heptane, 11 mmol) dropwise.

-

Add a solution of (2) (1.63 g, 10 mmol) in THF (10 mL) dropwise to the LDA solution, maintaining temperature below -70°C.

-

Observation: The solution typically turns a deep red/purple color, indicating the formation of the lithiated species. Stir for 15 minutes.

-

-

Carboxylation: Bubble dry CO

gas (passed through a Drierite tube) into the reaction mixture for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice (excess). -

Allow the mixture to warm to room temperature slowly.

-

Quench: Quench with water (20 mL) and extract with Diethyl Ether (2 x 20 mL) to remove unreacted starting material (discard organic layer).

-

Acidification: Acidify the aqueous layer to pH 2 using 2N HCl.

-

Isolation: Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL). Dry over Na

SO

Salt Formation

To improve aqueous solubility for biological assays, the sodium salt is recommended.

Preparation of Sodium 2-(3,6-dichloropyridazin-4-yl)acetate:

-

Dissolve the free acid (3) in a minimum amount of Ethanol.

-

Add 1.0 equivalent of Sodium Ethoxide (21% in EtOH) dropwise at 0°C.

-

Stir for 30 minutes.

-

Add Diethyl Ether to precipitate the salt. Filter and dry under vacuum.[1]

Analytical Characterization

The following data confirms the structure and purity of the synthesized compounds.

| Compound | Analytical Method | Expected Signal / Result |

| Intermediate (2) | 1H NMR (CDCl3) | |

| MS (ESI) | m/z 163/165 [M+H]+ (Characteristic Cl2 isotope pattern). | |

| Target (3) | 1H NMR (DMSO-d6) | |

| 13C NMR | Carbonyl (~170 ppm), C-Cl (x2), C-H, CH2 (~38 ppm). | |

| HPLC Purity | >98% (AUC at 254 nm). |

Workup & Purification Logic Diagram

[1]

Safety & Handling

-

Chloropyridazines: Potentially sensitizing and irritating. Handle in a fume hood.

-

POCl3: Reacts violently with water.[1] Quench protocols must be strictly followed (slow addition to ice).

-

LDA: Pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).[6]

-

Waste: Segregate halogenated organic waste.

References

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[1][2][5][6][7][8][9][10][11][12][13] Journal of the American Chemical Society, 73(4), 1873–1874. Link

-

Takahayashi, N. (1955). Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3,6-Dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 3(3), 213–215. Link

-

Goodman, A. J., et al. (1999). A Practical Synthesis of 3,6-Dichloro-4-methylpyridazine. Tetrahedron, 55(52), 15067-15070.[1] (Methodology adaptation for Minisci reaction).

-

Bennasar, M.-L., et al. (2002).[1] Generation and Intermolecular Addition of 4-Pyridazinyllithiums. Journal of Organic Chemistry, 67(21), 7465–7474. (Grounding for lithiation protocol).

Sources

- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 2. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 10. fiocruz.br [fiocruz.br]

- 11. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 12. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

Solubility and stability of dichloropyridazine compounds in various solvents

Executive Summary

Dichloropyridazines, particularly the 3,6-dichloro- and 4,5-dichloro- isomers, are critical electrophilic scaffolds in the synthesis of pyridazine-based agrochemicals and kinase inhibitors. Their utility is defined by a delicate balance: they must be soluble enough to react but stable enough to resist premature degradation.

This guide addresses the physicochemical behavior of dichloropyridazines. Unlike simple aromatics, these nitrogen-rich heterocycles exhibit significant sensitivity to nucleophilic solvents. This document provides validated solubility profiles, stability mechanisms, and analytical protocols to ensure data integrity during drug development workflows.

Part 1: Physicochemical Profile[1][2]

The presence of two electronegative chlorine atoms on the electron-deficient pyridazine ring creates a strong dipole and lowers the energy of the LUMO, making these compounds highly susceptible to Nucleophilic Aromatic Substitution (

Comparative Properties of Key Isomers

| Property | 3,6-Dichloropyridazine | 4,5-Dichloropyridazine |

| CAS Number | 141-30-0 | 1837-55-4 |

| Molecular Weight | 148.98 g/mol | 148.98 g/mol |

| Physical State | Crystalline Solid (Off-white) | Crystalline Solid (White/Tan) |

| Melting Point | 65–69 °C | 58–64 °C |

| Predicted LogP | ~1.6 (Moderate Lipophilicity) | ~1.3 (Slightly lower) |

| Dipole Moment | Zero (Symmetrical) | Non-zero (Polar) |

| Reactivity | High (C3/C6 positions are | Moderate/High (C4/C5 positions are |

Part 2: Solvent Compatibility & Solubility Data

Core Directive: Dichloropyridazines are hydrophobic but chemically reactive. Solubility must be viewed through the lens of stability. A solvent that dissolves the compound but reacts with it (e.g., nucleophilic alcohols) is suitable for synthesis but catastrophic for storage.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Technical Notes |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Low | Stable at neutral pH; precipitates immediately. |

| Buffer (pH > 9) | Low | High | Hydrolysis to pyridazinones occurs rapidly. | |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Low* | Preferred stock solvent. Hygroscopic nature of DMSO can introduce water, leading to slow hydrolysis over months. |

| DMF | High (>100 mg/mL) | Moderate | DMF degradation (dimethylamine formation) can trigger | |

| Acetonitrile | High | Low | Ideal for HPLC mobile phases and short-term storage. | |

| Chlorinated | Dichloromethane | Very High | Low | Excellent for extraction and workup. |

| Chloroform | Very High | Low | Standard solvent for NMR. | |

| Alcohols | Methanol/Ethanol | Moderate (Heating req.) | High | Reactive. Alkoxylation ( |

| Non-Polar | n-Hexane | Low | Low | Used as an anti-solvent for recrystallization. |

Solubility Workflow Diagram

The following diagram illustrates the decision matrix for selecting a solvent based on the experimental goal (Analysis vs. Synthesis vs. Storage).

Caption: Decision matrix for solvent selection. Note that alcohols are classified as reactive media, not passive solvents.

Part 3: Stability Mechanisms[3]

Understanding the degradation pathways is essential for interpreting purity data. Dichloropyridazines do not typically "decompose" randomly; they react with specific environmental nucleophiles.

Hydrolysis (Aqueous Instability)

In basic aqueous media (or wet DMSO), the hydroxide ion (

-

Product: 6-chloropyridazin-3(2H)-one (and tautomers).

-

Kinetics: Pseudo-first-order at fixed pH. Rate increases significantly at pH > 8.

Alcoholysis (Solvent Interaction)

Storing 3,6-dichloropyridazine in methanol at room temperature is a common error. Over time (weeks), or rapidly with heat, methoxide impurities or solvent equilibrium leads to the formation of 3-chloro-6-methoxypyridazine .

Degradation Pathway Diagram

Caption: Primary degradation pathways. Hydrolysis yields the pyridazinone; alcoholysis yields ether derivatives.

Part 4: Analytical Methodologies

To accurately determine solubility and stability, a validated HPLC method is required. The following protocol separates the parent dichloropyridazine from its more polar hydrolytic degradants.

Standard HPLC Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Phosphate Buffer pH 3.0 to suppress ionization of degradants).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5%

95% B -

8-10 min: 95% B

-

-

Detection: UV at 250 nm (primary) and 220 nm.

-

Retention Logic: The di-chloro parent is less polar and elutes later than the mono-chloro-hydroxy degradant.

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this protocol to generate accurate solubility data for internal documentation.

-

Preparation: Weigh 20 mg of dichloropyridazine into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (starting target: 100 mg/mL).

-

Equilibration:

-

If fully dissolved, add more solid until saturation is visible.

-

Cap tightly and agitate (shaker/rotator) at 25°C for 24 hours.

-

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

-

Quantification:

-

Dilute the filtrate 1000x in Acetonitrile/Water (50:50).

-

Analyze via HPLC against a standard curve (0.01 – 1.0 mg/mL).

-

Calculation:

.

-

Protocol B: Forced Degradation (Stress Testing)

Use this to validate the stability-indicating nature of your HPLC method.

-

Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expectation: Minimal degradation (protonation of ring nitrogens stabilizes against nucleophiles).

-

-

Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 1 hour.

-

Expectation: Rapid conversion to pyridazinone (Peak shift to earlier retention time).

-

-

Oxidation: Treat with 3%

at RT.-

Expectation: Potential N-oxide formation (check mass spec for M+16).

-

References

-

PubChem. (n.d.). 3,6-Dichloropyridazine (CID 67331).[3] National Library of Medicine. Retrieved from [Link]

-

Coelho, A., et al. (2004). Pyridazine derivatives.[4][5][1][6][7][8][9] Part 3: Reactivity of 3,6-dichloropyridazine towards nucleophiles. Journal of Heterocyclic Chemistry. (General reactivity context).

Sources

- 1. benchchem.com [benchchem.com]

- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,6-Dichloropyridazine CAS 141-30-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 9. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of Substituted Pyridazine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including hydrogen bonding capacity and dipole moment, allow for versatile interactions with a wide range of biological targets.[1][2] This has led to the development of pyridazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, cardiovascular, and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth analysis of the key biological activities of substituted pyridazine derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. The aim is to furnish researchers and drug development professionals with a comprehensive resource to inform the design and investigation of novel pyridazine-based therapeutic agents.

Introduction to the Pyridazine Moiety: A Foundation for Pharmacological Diversity

The pyridazine ring is an integral component in numerous pharmacologically active compounds.[3][5] Its derivatives are noted for their extensive biological applications, which stem from the ring's chemical reactivity and the ease with which it can be functionalized.[3] Synthetic strategies such as cyclocondensation, cycloaddition, and transition metal-catalyzed reactions enable the creation of diverse libraries of substituted pyridazines for biological screening.[3] This chemical tractability allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with specific biological targets.

Major Biological Activities & Therapeutic Applications

Pyridazine derivatives have demonstrated significant potential across multiple therapeutic areas. Their versatility makes them a focal point of research for developing novel treatments for a range of diseases.[3][4][6]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and pyridazine derivatives have emerged as a promising class of compounds.[5][7] They exert their effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.[5]

2.1.1 Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyridazine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that control the cell cycle.[5] Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Pyridazine derivatives have been designed to inhibit VEGFR, a key kinase in the angiogenesis pathway, thereby cutting off the tumor's blood supply.[9]

-

Bruton's Tyrosine Kinase (BTK): BTK is a vital enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies.[10] Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective irreversible inhibitors of BTK.[10][11] One such derivative, TM471-1, has advanced to Phase I clinical trials.[10]

-

Other Kinases: Pyridazine scaffolds have also been incorporated into inhibitors of other important kinases like JNK1 and TAK1, which are involved in stress signaling and inflammatory pathways linked to cancer.[12][13]

2.1.2 Visualization: Pyridazine Derivative Targeting a Kinase Pathway

The following diagram illustrates the general mechanism of a pyridazine-based kinase inhibitor disrupting a cancer cell signaling cascade.

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory and Analgesic Activity

Many currently used nonsteroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal side effects. [14]Research has focused on pyridazine derivatives as a source of potent and safer anti-inflammatory and analgesic agents. [15]Several 3(2H)-pyridazinone derivatives have shown significant analgesic effects and anti-inflammatory activity comparable to standard drugs like indomethacin, often without the associated ulcerogenic effects. [16][17] 2.3.1 Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyridazine ring significantly influence biological activity. For instance, the nature of the substituent at the 6-position of the 3(2H)-pyridazinone ring has been shown to be a key determinant of its anti-inflammatory and analgesic properties. [16]Similarly, incorporating piperazine moieties has yielded compounds with potent activity. [15] 2.3.2 Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [16][18] Methodology:

-

Animal Acclimatization: Use male Wistar rats or mice, acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the pyridazine derivative orally or intraperitoneally.

-

Baseline Measurement: Before any treatment, measure the initial volume of each animal's hind paw using a plethysmometer.

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. This induces a localized inflammatory response.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each test group compared to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.

Cardiovascular Activity

Pyridazine derivatives have also been investigated for their effects on the cardiovascular system, particularly for treating hypertension. [19][20][21] 2.4.1 Mechanism of Action: Vasodilation

Many pyridazinone-based compounds act as vasodilators, which are crucial for managing hypertension and other cardiac disorders. [20]Some derivatives exhibit potent vasorelaxant activity, in some cases superior to the reference drug hydralazine. [22]The proposed mechanisms often involve targeting α1a-adrenoceptors or acting as calcium channel blockers. [19][21] 2.4.2 Comparative Activity of Pyridazinone Vasodilators

The following table summarizes the vasodilatory activity of selected pyridazinone derivatives compared to a standard agent.

| Compound/Derivative | Target/Assay | IC50 / EC50 (µM) | Source |

| Hydralazine (Standard) | Rat Thoracic Aortic Rings | 0.316 | [20] |

| Dihydropyridazinone 13 | Rat Thoracic Aortic Rings | 0.199 | [20] |

| Pyridazinone 5a | Isolated Thoracic Rat Aortic Rings | 0.250 | [19] |

| Prazosin (Standard) | Isolated Thoracic Rat Aortic Rings | 0.487 | [19] |

Challenges and Future Perspectives

While the therapeutic potential of pyridazine derivatives is vast, challenges remain. Key areas for future research include:

-

Improving Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

-

Overcoming Resistance: Designing next-generation derivatives that can overcome acquired resistance mechanisms in cancer and microbial infections.

-

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.

-

Exploring New Targets: Expanding the scope of pyridazine research to novel biological targets, such as those involved in neurodegenerative diseases and viral infections. [23][24]

Conclusion

Substituted pyridazine derivatives represent a remarkably versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy across a wide range of biological activities—from anticancer and antimicrobial to anti-inflammatory and cardiovascular—cements their status as a privileged scaffold in modern drug discovery. The continued exploration of structure-activity relationships, coupled with advanced mechanistic studies and innovative synthetic approaches, will undoubtedly lead to the development of novel and effective pyridazine-based therapeutics to address unmet medical needs.

References

-

Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and Evaluation of the Analgesic and Anti-Inflammatory Activity of New 3(2H)-pyridazinone Derivatives. PubMed. [Link]

-

Asif, M. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Al-Tel, T. H. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. ResearchGate. [Link]

-

Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Preclinical CRO Services. [Link]

-

BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. [Link]

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

-

Refouvelet, B., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Publications. [Link]

-

Asif, M. (2020). A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

-

Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

-

Lee, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

-

Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

-

LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

-

KÜÇÜKGÜZEL, İ., et al. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK Academic Journals. [Link]

-

Anonymous. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Ghorab, M. M., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Semantic Scholar. [Link]

-

Bărbuceanu, F., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

-

Gürsoy, E. A., et al. (2005). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed. [Link]

-

Refouvelet, B., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

Kumar, R., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Chemistry. [Link]

-

Anonymous. (2016). Screening Models of Anti-Inflammatory Drugs. Slideshare. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sharma, R., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Ismail, M. M. F., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed. [Link]

-

Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

-

Al-Warhi, T., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

-

El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

-

El-Gendy, A. A., et al. (2022). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. [Link]

-

Wilson, C. G., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

-

Asif, M. (n.d.). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Ismail, M. M. F., et al. (2020). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Bentham Science Publisher. [Link]

-

Karasawa, A., et al. (1991). Cardiovascular effects of the new cardiotonic agent, 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs. PubMed. [Link]

-

Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar. [Link]

-

Budach, W., & Stuschke, M. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. University of Duisburg-Essen. [Link]

-

Wozniak, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sarpublication.com [sarpublication.com]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]

- 14. A review on analgesic and anti-inflammatory activities of various piperazinyl containing pyridazine derivatives [pcbiochemres.com]

- 15. pcbiochemres.com [pcbiochemres.com]

- 16. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using Lithium;2-(3,6-dichloropyridazin-4-yl)acetate in cell culture

This Application Note and Protocol is designed for researchers utilizing Lithium 2-(3,6-dichloropyridazin-4-yl)acetate , a specialized heterocyclic building block and bioactive small molecule.

While often used as a synthetic intermediate for complex pharmaceuticals (e.g., CRTH2 antagonists, NLRP3 inhibitors, or GABA-A modulators), the free acid and its salts possess intrinsic biological activity related to the pyridazine scaffold , which is known to interact with various metabolic and signaling enzymes.

Introduction & Mechanism of Action

Lithium 2-(3,6-dichloropyridazin-4-yl)acetate (Li-DCPA) consists of a bioactive 3,6-dichloropyridazine core stabilized as a lithium carboxylate salt.

-

The Organic Anion (DCPA): The 3,6-dichloropyridazine moiety is an electron-deficient heteroaromatic ring. The chlorine atoms at positions 3 and 6 are susceptible to nucleophilic attack, making this compound a potential covalent modifier of cysteine-rich proteins or a competitive inhibitor for enzymes recognizing acetate/pyruvate motifs (e.g., Pyruvate Dehydrogenase Kinase (PDK) or D-Amino Acid Oxidase (DAAO) ).

-

The Lithium Cation (Li⁺): Lithium is a potent inhibitor of GSK-3β (Glycogen Synthase Kinase-3 beta) and IMPase (Inositol Monophosphatase).

-

Critical Insight: When using this salt, you are delivering two bioactive agents. You must decouple the effects of the pyridazine anion from the lithium cation by using appropriate controls (See Section 4).

-

Physicochemical Properties & Preparation[1]

| Property | Data |

| Formula | C₆H₃Cl₂LiN₂O₂ |

| Molecular Weight | ~212.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water (>10 mM), DMSO (>50 mM) |

| Stability | Hygroscopic; protect from moisture.[1] The C-Cl bonds are stable at neutral pH but reactive at high pH or in the presence of strong nucleophiles (thiols). |

Stock Solution Protocol

Although the lithium salt is water-soluble, the dichloropyridazine core is lipophilic. To ensure stability and prevent precipitation in protein-rich media, a DMSO stock is recommended for initial solubilization, followed by aqueous dilution.

-

Weighing: Weigh 2.13 mg of compound.

-

Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

-

Note: If strictly aqueous conditions are required (to avoid DMSO effects), dissolve in sterile PBS, but verify solubility limits (usually <5 mM in PBS).

-

-

Storage: Aliquot into light-protected tubes and store at -20°C . Avoid repeated freeze-thaw cycles.

Cell Culture Treatment Protocol

Phase A: Experimental Design & Controls

To validate that the observed phenotype is due to the 2-(3,6-dichloropyridazin-4-yl)acetate anion and not the Lithium counterion, you must run the following parallel conditions:

-

Experimental Group: Cells + Li-DCPA (Target concentration).

-

Vehicle Control: Cells + DMSO (matched % v/v).

-

Lithium Control (Critical): Cells + Lithium Chloride (LiCl) at the same molar concentration as the Li-DCPA.

-

Reasoning: If LiCl reproduces the effect, your result is due to GSK-3β/IMPase inhibition, not the pyridazine compound.

-

Phase B: Dosing Strategy

-

Screening Range: 1 µM – 100 µM.

-

Toxic Threshold: Pyridazines can be cytotoxic >100 µM due to off-target alkylation.

-

Incubation Time:

-

Signaling/Metabolism: 4 – 24 hours.

-

Viability/Proliferation: 48 – 72 hours.

-

Phase C: Step-by-Step Workflow

-

Seeding: Seed cells (e.g., HEK293, HepG2, or primary neurons) in 6-well plates. Allow to adhere for 24 hours until 70-80% confluent.

-

Preparation of Working Solutions:

-

Dilute the 10 mM DMSO stock into pre-warmed complete culture media.

-

Example for 10 µM final: Add 1 µL stock to 1 mL media (0.1% DMSO final).

-

-

Treatment:

-

Aspirate old media.

-

Add fresh media containing Li-DCPA, LiCl, or Vehicle.

-

Precaution: Do not add directly to the well; pre-mix in a tube to avoid local high concentrations.

-

-

Incubation: Incubate at 37°C, 5% CO₂.

-

Harvest/Assay: Proceed to Western Blot, qPCR, or Metabolic Assay.

Experimental Assays & Readouts

| Assay Type | Target/Readout | Relevance |

| Metabolic Shift | Lactate / Glucose Ratio | Tests if the acetate analog mimics DCA (PDK inhibition). |

| Cell Viability | MTT / CellTiter-Glo | Assesses cytotoxicity of the dichloropyridazine core. |

| Signaling | Western Blot (p-Akt, p-GSK3β) | Differentiates Li+ effects (p-GSK3β Ser9) from anion effects. |

| Reactivity Check | GSH/GSSG Ratio | Checks if the electrophilic chlorines deplete cellular glutathione. |

Visualization: Experimental Logic Flow

The following diagram illustrates the critical decision tree for interpreting results with this salt.

Figure 1: Logic flow for distinguishing the bioactivity of the organic anion from the lithium counterion.

Troubleshooting & Stability

-

Precipitation: If crystals form upon adding the DMSO stock to media, the compound may be "crashing out."

-

Solution: Warm the media to 37°C before addition. Vortex immediately. Lower the concentration (<50 µM).

-

-

Thiol Reactivity: The 3,6-dichloropyridazine ring is electrophilic.

-

Warning: High concentrations of thiols in media (e.g., >50 µM 2-Mercaptoethanol) may react with the compound via Nucleophilic Aromatic Substitution (SNAr), displacing a chlorine atom and deactivating the compound.

-

Protocol Adjustment: Use standard DMEM/RPMI without supplemental thiols for the duration of the drug treatment if possible.

-

References

-

Wermuth, C. G. (1998).[2] "Search for new lead compounds: The example of the chemical and pharmacological dissection of aminopyridazines." Journal of Heterocyclic Chemistry, 35(5), 1091-1100.[2] Link

- Stensland, P., et al. (2023). "Synthesis and structure-activity relationships of a series of aminopyridazine derivatives." Journal of Medicinal Chemistry. (Contextual reference for pyridazine bioactivity).

-

Klein, P. S., & Melton, D. A. (1996). "A molecular mechanism for the effect of lithium on development." Proceedings of the National Academy of Sciences, 93(16), 8455-8459. (Reference for Lithium control necessity). Link

-

PubChem Compound Summary. "Lithium 4,6-Dichloropyridazine-3-carboxylate" (Isomer analog for physicochemical reference). Link

Sources

Topic: Experimental Design for Testing the Antimicrobial Effects of Dichloropyridazines

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3][4] Specifically, dichloropyridazines represent a versatile scaffold for chemical modification to develop potent new drugs. This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial effects of novel dichloropyridazine compounds. We present detailed, field-proven protocols for determining key antimicrobial parameters, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.[5][6]

Introduction: The Rationale for Investigating Dichloropyridazines

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a core structure in numerous biologically active molecules.[4] Modifications to this scaffold have yielded compounds with diverse pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][7] The presence of chlorine atoms in the dichloropyridazine structure provides reactive sites for nucleophilic substitution, making it an ideal starting point for creating extensive libraries of new derivatives.

The primary goal of the experimental design outlined herein is to move beyond simple screening and generate a robust dataset that characterizes the antimicrobial profile of a candidate dichloropyridazine derivative. This involves determining not only if a compound inhibits microbial growth but also whether it actively kills the microbe and how quickly this effect occurs.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

Before proceeding to specific protocols, it is crucial to understand the core concepts that underpin all antimicrobial susceptibility testing. The objective of AST is to determine the in vitro activity of a compound against a specific microorganism.[8]

-

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][10][11] It is the most fundamental measure of a compound's potency. A low MIC value indicates that less drug is required to inhibit the organism's growth.[9]

-

Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[12][13] This parameter is determined after an MIC test and is crucial for distinguishing between two primary modes of action.

-

Bacteriostatic vs. Bactericidal Activity:

-

A bacteriostatic agent inhibits bacterial growth but does not kill the bacteria. The bacteria can resume growth once the agent is removed.[14]

-

A bactericidal agent actively kills the bacteria.[14]

-

The MBC/MIC ratio is often used as an indicator: A ratio of ≤ 4 is generally considered bactericidal, while a higher ratio suggests bacteriostatic activity.

-

The experimental workflow should be systematic, starting with a broad screen for inhibitory activity (MIC) and progressing to more detailed characterization of potent compounds (MBC and time-kill kinetics).

Caption: High-level experimental workflow for antimicrobial characterization.

Core Experimental Protocols

These protocols are designed to be robust and self-validating through the inclusion of appropriate controls. Adherence to standardized methodologies, such as those from CLSI, is critical for reproducibility.[15][16][17]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a gold standard for determining MIC values due to its efficiency and conservation of reagents.[11][18] This protocol is adapted from CLSI M07 guidelines.[17]

Causality: This method exposes a standardized population of bacteria to a serial dilution of the test compound in a liquid growth medium. The lack of turbidity (cloudiness) after incubation indicates that the bacterial growth has been inhibited.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Materials Preparation:

-

Test Compound: Prepare a stock solution of the dichloropyridazine derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).

-

Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[11] The cation adjustment (Ca²⁺ and Mg²⁺) is critical for the activity of some antibiotic classes and ensures standardization.

-

Bacterial Strains: Use quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and the desired clinical isolates.[19]

-

Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator.

-

-

Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[20]

-

Plate Setup (Final volume of 100 µL per well): a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Add 50 µL of the test compound at 2x the desired final starting concentration to the first column of wells. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from column 10. d. Controls are essential:

- Column 11 (Growth Control): Add 50 µL of the bacterial inoculum to 50 µL of CAMHB (with solvent if used for the compound). This well must show turbidity.

- Column 12 (Sterility Control): 100 µL of uninoculated CAMHB. This well must remain clear. e. Add 50 µL of the standardized bacterial inoculum (prepared in step 2c) to wells in columns 1 through 11.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. Visually inspect the plate. The MIC is the lowest concentration of the dichloropyridazine derivative at which there is no visible growth (no turbidity) compared to the growth control.[9][21]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Causality: This protocol directly follows the MIC assay to determine if the inhibition of growth was due to cell death (bactericidal) or a temporary halt in replication (bacteriostatic). By subculturing onto antibiotic-free agar, any surviving bacteria can form colonies, allowing for quantification.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Steps:

-

From the MIC Plate: Use the microtiter plate from the completed MIC assay.

-

Subculturing: a. Select the wells showing no visible growth, including the MIC well and at least two more concentrated wells (e.g., 2x MIC, 4x MIC). Also, select the positive growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a fixed volume (e.g., 10 µL) from each well.[13] d. Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the spot from the growth control.

-

Determining the MBC: a. Count the number of colonies (CFU) on each spot. b. The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU compared to the initial inoculum count (determined at the start of the MIC assay).[22]

Protocol 3: Time-Kill Kinetic Assay

Causality: While MIC and MBC provide single-point endpoints, a time-kill assay reveals the dynamics of antimicrobial activity.[23] It shows how quickly and to what extent a compound kills bacteria over time, which is critical for predicting in vivo efficacy.

Caption: Workflow for Time-Kill Kinetic Assay.

Detailed Steps:

-

Preparation: a. Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay, but in a larger volume (e.g., 50 mL flasks). b. Prepare flasks containing the dichloropyridazine derivative at concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Also include a growth control flask without the compound.

-

Inoculation and Sampling: a. Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL. b. Immediately after inoculation, remove the first aliquot (Time = 0 hours).[23] c. Place the flasks in a shaking incubator (35-37°C). d. At subsequent, predefined time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[23][24]

-

Quantification of Viable Bacteria: a. For each aliquot collected, perform 10-fold serial dilutions in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates for 18-24 hours and count the colonies on plates that have between 30 and 300 colonies.

-

Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Convert the CFU/mL values to log10 CFU/mL. c. Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each concentration and the growth control. d. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22][25]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format.

Table 1: Hypothetical MIC and MBC Data for Dichloropyridazine Derivatives

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| DPD-01 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |

| DPD-01 | E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |

| DPD-02 | S. aureus ATCC 29213 | 16 | >128 | >8 | Bacteriostatic |

| DPD-02 | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |

| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | Bactericidal (Control) |

Interpretation of Time-Kill Curves: The resulting plot provides a visual representation of the compound's effect. A rapid, concentration-dependent decline in viable counts indicates potent bactericidal activity. A curve that remains near the initial inoculum level, while the growth control increases, indicates bacteriostatic activity.

Advanced Studies: Probing the Mechanism of Action (MoA)

Once a compound's potency and bactericidal/bacteriostatic nature are established, the next logical step is to investigate how it works. Common antibacterial mechanisms include:

-

Inhibition of cell wall synthesis[26]

-

Inhibition of protein synthesis[26]

-

Inhibition of nucleic acid synthesis[26]

Initial MoA studies can involve assays such as:

-

Membrane Permeability Assays: Using fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) to assess membrane damage.

-

Macromolecular Synthesis Assays: Using radiolabeled or fluorescent precursors for DNA, RNA, protein, and peptidoglycan to see if their incorporation is inhibited by the compound.[29]

Conclusion

This application guide provides a structured and scientifically rigorous approach to evaluating the antimicrobial properties of novel dichloropyridazine derivatives. By progressing from broad screening (MIC) to detailed characterization (MBC, time-kill kinetics), researchers can build a comprehensive profile of a compound's activity. Adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating reliable, high-quality data essential for the advancement of new antimicrobial drug candidates.

References

-

ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Available from: [Link]

-

Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96. Available from: [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

-

BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Available from: [Link]

-

Wikipedia. Minimum inhibitory concentration. Available from: [Link]

-

Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

-

Ernst, R. K., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Available from: [Link]

-

Linnaeus Bioscience. (2024). Antimicrobial Assays. Available from: [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available from: [Link]

-

Kober, C. M., et al. (2022). Overview on Strategies and Assays for Antibiotic Discovery. PMC. Available from: [Link]

-

Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

-

Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

-

Uddin, T. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing. Available from: [Link]

-

Deeb, A. A. H., et al. (2015). Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives. European Journal of Chemistry. Available from: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

-

Behalo, M. S., et al. (2014). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Taylor & Francis Online. Available from: [Link]

-

Bio-protocol. 4.6. Time-Kill Kinetics Assay. Available from: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

-

CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available from: [Link]

-

Osei, K., et al. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Available from: [Link]

-

ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]

-

Wenzel, M., et al. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI 2024 M100Ed34(1). Available from: [Link]

-

European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. Available from: [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

-

National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

-

Academia.edu. Time-Kill Assay. Available from: [Link]

-

Tille, P. (2021). Antimicrobial Susceptibility Testing. In: StatPearls. StatPearls Publishing. Available from: [Link]

-

ResearchGate. Design of antimicrobial susceptibility testing methodology. Available from: [Link]

-

Sharifi-Rad, J., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]

-

SciSpace. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Available from: [Link]

-

ResearchGate. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Available from: [Link]

-

Jus, K., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available from: [Link]

-

MSD Manual Professional Edition. Susceptibility Testing. Available from: [Link]

-

Virginia Institute of Marine Science. ANTIMICROBIAL SENSITIVITY TESTING. Available from: [Link]

-

Piska, K., et al. (2013). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC. Available from: [Link]

-

Basicmedical Key. (2017). Antimicrobial Drugs: Mechanism of Action. Available from: [Link]

-

Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link]

-

Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. PMC. Available from: [Link]

-

MDPI. (2025). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. Available from: [Link]

-

Lumen Learning. Mechanisms of Antibacterial Drugs. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. ESCMID: EUCAST [escmid.org]

- 7. researchgate.net [researchgate.net]

- 8. Susceptibility Testing - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antimicrobial Drugs: Mechanism of Action | Basicmedical Key [basicmedicalkey.com]

- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 16. nih.org.pk [nih.org.pk]

- 17. darvashco.com [darvashco.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. emerypharma.com [emerypharma.com]

- 26. creative-biolabs.com [creative-biolabs.com]

- 27. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 28. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides [frontiersin.org]

Analytical methods for quantification of pyridazine derivatives in biological samples

Application Note: High-Sensitivity Quantification of Pyridazine Derivatives in Biological Matrices via LC-MS/MS

Executive Summary

Pyridazine derivatives (1,2-diazines) represent a critical pharmacophore in modern drug discovery, serving as the core scaffold for various antihypertensive (e.g., Hydralazine), antidepressant (e.g., Minaprine), and novel oncology therapeutics. However, their quantification in biological matrices is complicated by two primary factors: high polarity , leading to poor retention on standard C18 columns, and susceptibility to N-oxidation , which creates isobaric interferences.

This guide details a robust, self-validating workflow for the quantification of pyridazine derivatives. We prioritize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over protein precipitation to eliminate matrix effects and utilize Phenyl-Hexyl column chemistry to maximize selectivity via

Analytical Challenges & Strategy

| Challenge | Scientific Root Cause | Strategic Solution |

| Matrix Effects | Co-elution of endogenous phospholipids causes ion suppression in ESI+. | Mixed-Mode SPE (MCX): Orthogonal wash steps remove phospholipids (hydrophobic) while retaining the analyte (ionic). |

| Poor Retention | Pyridazine ring nitrogens increase water solubility (LogP < 1.0 for many derivatives). | Phenyl-Hexyl Stationary Phase: Provides alternative selectivity to hydrophobicity through |

| Metabolite Interference | N-oxides (M+16) can thermally deoxygenate in the ion source, mimicking the parent drug. | Chromatographic Resolution: Ensure baseline separation of the parent from N-oxide metabolites; monitor unique transitions. |

Workflow Visualization

The following diagram outlines the critical path from sample collection to validated data, emphasizing the decision points that ensure data integrity.

Caption: Figure 1.[1][2][3][4][5] Optimized bioanalytical workflow for basic pyridazine derivatives using Mixed-Mode Cation Exchange (MCX) to ensure phospholipid removal.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Rationale: Pyridazine derivatives often possess basic side chains (or the ring nitrogens themselves, pKa ~2.3, though substituents often raise this). Simple protein precipitation (PPT) leaves too many phospholipids, causing ion suppression. Liquid-Liquid Extraction (LLE) is often insufficient for polar pyridazines. MCX is the gold standard here because it locks the analyte by charge and washes away interferences by hydrophobicity.

Materials Required:

-

SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

-

Reagents: Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (

), HPLC-grade Water.

Step-by-Step Protocol:

-

Sample Pre-treatment:

-

Conditioning:

- MeOH.[3]

- Water.

-

Loading:

-

Load the pre-treated sample at a slow flow rate (

). -

Critical Check: Ensure no breakthrough (analyze flow-through during method development).

-

-

Wash 1 (Aqueous - Ionic Control):

- 2% Formic Acid in Water.

-

Purpose: Removes proteins, salts, and hydrophilic neutrals. The analyte remains bound by ionic interaction.[8]

-

Wash 2 (Organic - Hydrophobic Control):

- 100% Methanol.

-

Purpose:This is the critical cleanup step. It removes neutral hydrophobic interferences (fats, sterols) that would otherwise bind to the reverse-phase portion of the sorbent. The analyte is not eluted because it is still ionically locked.

-

Elution:

-

Reconstitution:

-

Evaporate to dryness under

at -

Reconstitute in

Mobile Phase A/B (90:10).

-

LC-MS/MS Method Parameters

Rationale: Standard C18 columns often fail to retain polar pyridazines, leading to elution in the void volume (salt front). We utilize a Phenyl-Hexyl phase. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient pyridazine ring via

| Parameter | Setting | Notes |

| Column | Phenyl-Hexyl, | Sub-2 |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid | Provides protons for ESI+; buffers pH ~3.5. |

| Mobile Phase B | Acetonitrile (ACN) | MeOH can be used, but ACN usually offers sharper peaks for basic heterocycles. |

| Gradient | 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% | Fast gradient suitable for DMPK. |

| Flow Rate | ||

| Ion Source | ESI Positive Mode | Pyridazines protonate easily ( |

| MRM Transitions | Parent | Avoid loss of |

Method Validation (FDA M10 Compliance)

To ensure regulatory compliance, the method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines (adopted by FDA/EMA).

Key Validation Experiments:

-

Selectivity & Specificity:

-

Analyze blank plasma from 6 individual sources.

-

Requirement: Interference at analyte retention time must be

of the LLOQ response.

-

-

Matrix Effect (ME):

-

Compare analyte response in post-extraction spiked blank plasma vs. neat solution.

-

Calculation:

. -

Goal: A value between 0.85 and 1.15 indicates minimal suppression/enhancement.

-

-

Accuracy & Precision:

-

Run QC samples (LLOQ, Low, Medium, High) in 5 replicates over 3 days.

-

Acceptance:

CV and Bias (

-

-

Stability:

-

Bench-top stability: Critical for pyridazines, which may be light-sensitive or prone to oxidation. Keep samples in amber vials if instability is observed.

-

Freeze-thaw: 3 cycles at

.

-

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Secondary interactions between the basic pyridazine nitrogen and residual silanols on the silica column.

-

Fix: Increase buffer strength (e.g., to 20 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology which repels protons at the surface.

Issue: Low Recovery in SPE

-

Cause: Incomplete elution.

-

Fix: The pyridazine might be too strongly retained. Increase the percentage of

in the elution solvent to 10%, or ensure the elution solvent is freshly prepared (ammonia is volatile).

Issue: "Ghost" Peak in Blank

-

Fix: Pyridazines can stick to metallic injector needles. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve stubborn residues.

References

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

-

Phenomenex. (2023). Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent. Application Note TN-008. [Link] (General landing page for verified protocol source).

-

Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. lcms.cz [lcms.cz]

- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. fda.gov [fda.gov]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Introduction: Navigating the Formulation Challenges of Novel Heterocyclic Compounds

An Application Guide to the Preclinical Formulation of Lithium 2-(3,6-dichloropyridazin-4-yl)acetate and Related Novel Pyridazine Derivatives for In Vivo Studies

The discovery of novel chemical entities, such as Lithium 2-(3,6-dichloropyridazin-4-yl)acetate, marks a critical first step in the drug development pipeline. Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticonvulsant, antihypertensive, and anti-inflammatory properties.[1][2][3] However, the translation of these promising compounds from bench to preclinical in vivo models is often hampered by significant formulation challenges. These molecules frequently exhibit poor aqueous solubility, a characteristic that can lead to low and erratic bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) data.[4]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust and reproducible formulation for Lithium 2-(3,6-dichloropyridazin-4-yl)acetate or similar novel pyridazine derivatives. The methodologies outlined here are designed to build a self-validating formulation strategy, moving from initial physicochemical characterization to detailed protocols for vehicle preparation and administration. Our approach emphasizes a logical, tiered strategy to vehicle selection, ensuring that the chosen formulation is not only effective at delivering the compound but also physiologically inert to guarantee the integrity of in vivo study outcomes.

Section 1: Foundational Physicochemical & Stability Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is paramount. This initial characterization guides every subsequent decision in the formulation process.[] Stability testing is equally critical, as it ensures the compound remains intact throughout preparation, storage, and administration, preventing the introduction of confounding variables from degradation products.[6][7]

Initial Physicochemical Profiling

A panel of initial tests should be conducted to create a baseline profile of the active pharmaceutical ingredient (API).

-

Solubility Assessment: The solubility of the compound must be determined in a range of physiologically relevant media and common formulation excipients. This is the most critical parameter for guiding vehicle selection.

-

pKa and LogD Determination: For ionizable compounds, understanding the pH-dependent solubility (LogD) is crucial. The pKa value will inform whether pH adjustment can be a viable strategy for solubilization.

-

Solid-State Analysis: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and assess its purity and potential for polymorphism, which can impact solubility and stability.

Table 1: Example Physicochemical Data for a Novel Pyridazine Compound

| Parameter | Method | Result | Implication for Formulation |

| Aqueous Solubility | HPLC-UV | < 0.1 µg/mL at pH 7.4 | Extremely poor solubility; aqueous solutions are not feasible without enhancers. |

| Solubility in PEG 400 | HPLC-UV | 15 mg/mL | Good solubility in a common co-solvent, suggesting a solution-based approach is possible.[8] |

| Solubility in Corn Oil | HPLC-UV | 2 mg/mL | Limited solubility in lipid vehicles; may require high volumes or advanced lipid systems.[9] |

| LogP | Calculated | 4.2 | Highly lipophilic, indicating a preference for non-aqueous environments. |

| pKa | Potentiometric Titration | 3.5 (acidic) | The compound is weakly acidic; solubility may increase at higher pH, but this is often not physiologically compatible for in vivo work. |

Stability Assessment Protocol